

Validation of Mg₂Si band gap using density functional theory (DFT)

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Compound of Interest

Compound Name: Magnesium silicide

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Unveiling the Band Gap of Mg₂Si: A DFT Validation Guide

Magnesium silicide (Mg₂Si) has garnered significant attention for its potential in thermoelectric applications, making an accurate determination of its electronic band gap crucial for predicting and optimizing its performance. Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure of materials like Mg₂Si. However, the accuracy of DFT calculations is highly dependent on the choice of exchange-correlation functional. This guide provides a comparative analysis of various DFT functionals for calculating the band gap of Mg₂Si, validated against experimental data.

Quantitative Comparison of Theoretical and Experimental Band Gaps

The experimentally measured band gap of Mg₂Si is generally accepted to be in the range of 0.65 to 0.80 eV.^{[1][2]} A frequently cited experimental value is 0.77 eV.^{[3][4]} DFT calculations, particularly those employing simpler functionals like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are known to underestimate band gaps.^{[3][5][6][7]} More sophisticated approaches, such as hybrid functionals (e.g., HSE) and many-body perturbation theory (e.g., GW approximation), typically yield results in better agreement with experimental findings.^{[3][4][8][9]}

The following table summarizes the band gap of Mg₂Si as determined by various experimental techniques and theoretical calculations using different DFT functionals.

Method	Functional/Approach	Calculated Band Gap (eV)	Reference
Experimental	Infrared Absorption	0.4	[1]
Various	0.65 - 0.80	[1][2]	
0.77	[3][4]		
DFT	LDA	0.11 - 0.53	
LDA	0.118	[1]	
GGA (PBE)	0.191 (with SOI)	[3][4]	
GGA	0.19 - 0.42	[1][2]	
GGA (PBE)	0.202 (without SOI)	[3]	
GGA	0.3	[10]	
GGA	0.42	[1]	
mBJ	0.57	[11]	
mBJ	0.6	[12]	
HSE-35	(value not explicitly stated, but larger than DFT-PBE)	[3][4]	
HSE	0.7	[10]	
BZW-EF (LDA)	0.896	[1]	
Beyond DFT	G0W0@HSE-35	0.835	

Note: SOI refers to the inclusion of Spin-Orbit Interaction in the calculations.

Experimental and Computational Protocols

A thorough understanding of the methodologies employed in both experimental and computational studies is essential for a critical evaluation of the results.

Experimental Measurement of the Band Gap:

The experimental band gap of Mg_2Si is typically determined using optical spectroscopy techniques, such as infrared absorption. The fundamental principle involves measuring the absorption of photons by the material as a function of photon energy. When the photon energy is equal to or greater than the band gap energy, an electron can be excited from the valence band to the conduction band, leading to a significant increase in absorption. By analyzing the absorption spectrum, the energy corresponding to this onset of absorption can be identified as the band gap. It is important to note that the interpretation of absorption spectra, especially the treatment of absorption tails, can introduce uncertainties in the determined band gap values.^[1]

Density Functional Theory (DFT) Calculations:

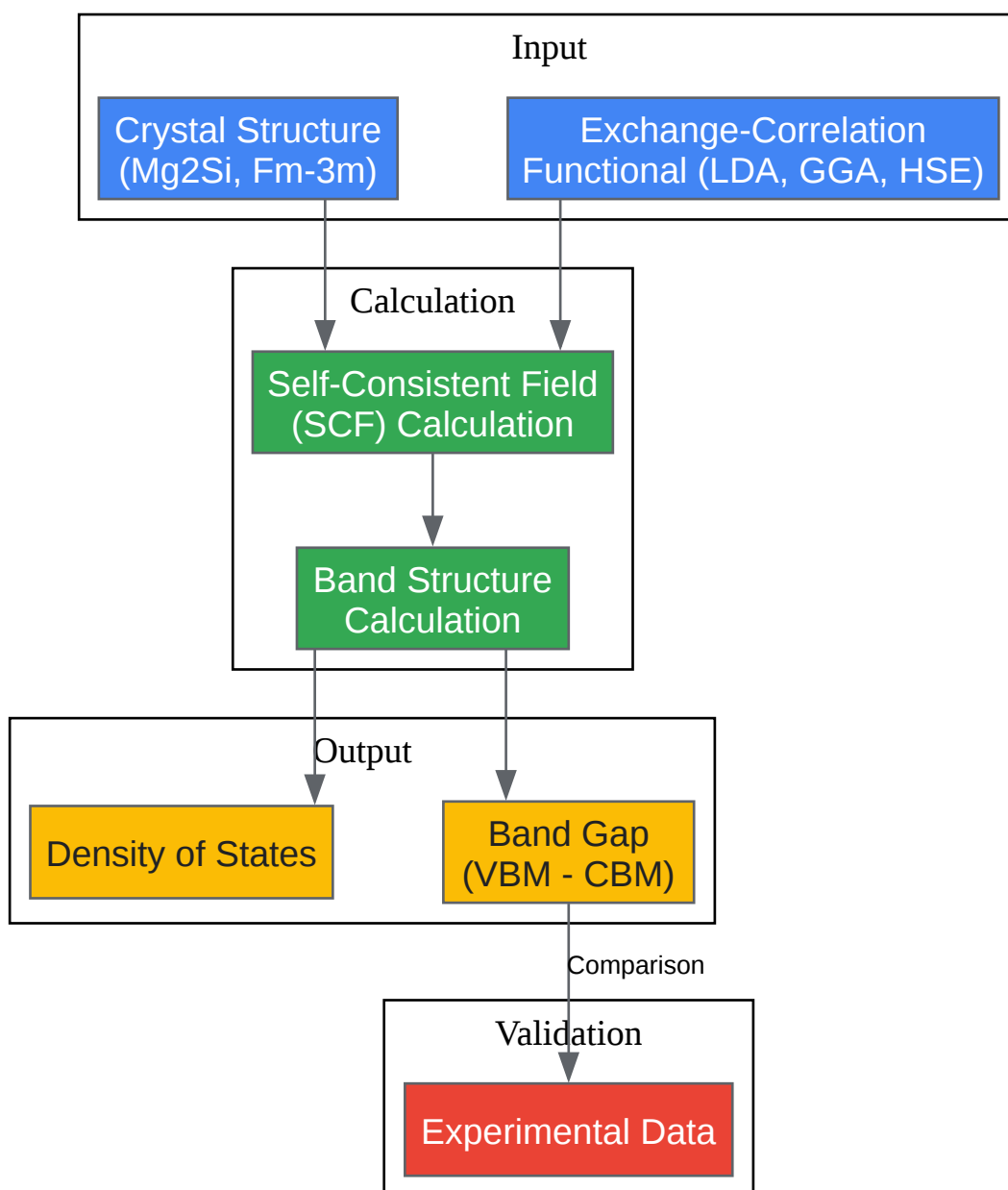
The computational validation of the Mg_2Si band gap using DFT involves a series of steps to solve the Kohn-Sham equations for the material's crystal structure. The general workflow is as follows:

- **Crystal Structure Definition:** The calculation begins with the experimentally determined crystal structure of Mg_2Si , which has a cubic anti-fluorite structure with the space group Fm-3m .^[13] The lattice constant is a critical input parameter.
- **Self-Consistent Field (SCF) Calculation:** An initial guess for the electron density is made. The Kohn-Sham equations are then solved iteratively until the electron density and the effective potential converge to a self-consistent solution. This step determines the ground-state electronic properties of the material.
- **Choice of Exchange-Correlation Functional:** This is a crucial step that significantly impacts the calculated band gap.
 - **LDA (Local Density Approximation):** This is the simplest functional and assumes that the exchange-correlation energy at any point depends only on the electron density at that point. It often leads to a severe underestimation of the band gap.^[6]

- GGA (Generalized Gradient Approximation): GGAs, such as PBE, improve upon LDA by also considering the gradient of the electron density. While generally more accurate than LDA for many properties, they still tend to underestimate the band gap of semiconductors. [\[6\]](#)
- Hybrid Functionals (e.g., HSE): These functionals mix a fraction of the exact Hartree-Fock exchange with the DFT exchange-correlation functional. This approach often corrects the self-interaction error inherent in LDA and GGA, leading to more accurate band gap predictions. [\[3\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)
- Meta-GGAs (e.g., mBJ): The modified Becke-Johnson (mBJ) potential is a meta-GGA functional that can provide improved band gap values at a computational cost lower than hybrid functionals. [\[11\]](#)[\[12\]](#)
- Band Structure Calculation: Once the self-consistent ground state is obtained, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone. The band gap is then determined as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM). For Mg_2Si , the VBM is located at the Γ point, and the CBM is at the X point, indicating an indirect band gap. [\[1\]](#)[\[3\]](#)
- Post-DFT Corrections (e.g., GW Approximation): To further improve the accuracy of the calculated band gap, many-body perturbation theory methods like the GW approximation can be employed. The G0W0 method, for example, calculates the quasiparticle energies by considering the screened Coulomb interaction, often yielding results in excellent agreement with experiments. [\[3\]](#)[\[4\]](#)

Workflow for DFT Band Gap Calculation

The following diagram illustrates the typical workflow for calculating the band gap of Mg_2Si using Density Functional Theory.



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Caption: A flowchart illustrating the key steps in a typical DFT workflow for calculating the band gap of Mg₂Si.

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